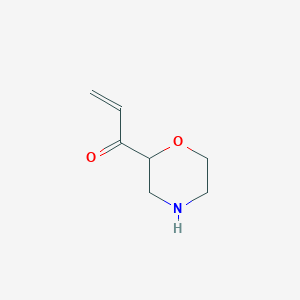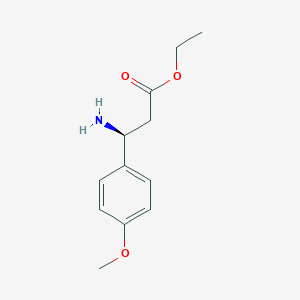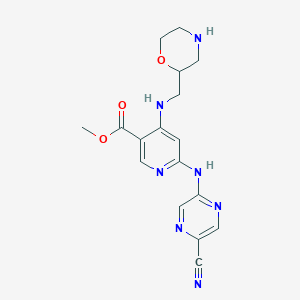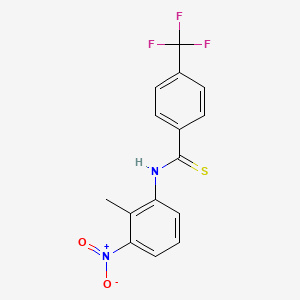![molecular formula C38H59BF2N3O4P B12335895 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[730The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
Scientific Research Applications
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate include:
1-(4-Fluorophenyl)piperazine: A compound with a similar phenyl group and fluorine substitution.
Sulfur compounds: Compounds with similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C38H59BF2N3O4P |
|---|---|
Molecular Weight |
701.7 g/mol |
IUPAC Name |
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H59BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3 |
InChI Key |
MOFPGNQNEMXVDS-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)
![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)



![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)


![Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)
